rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride
Description
rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride is a chiral piperidine derivative characterized by a tert-butyl ester group and a hydrochloride salt. Its stereochemical configuration (2R,3R,6S) imparts distinct physicochemical properties, including solubility, stability, and biological activity. This compound is frequently utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of small-molecule inhibitors or modulators targeting enzymes or receptors . The tert-butyl group enhances steric protection of the ester moiety, while the hydrochloride salt improves crystallinity and handling properties.
Properties
CAS No. |
2307777-43-9 |
|---|---|
Molecular Formula |
C12H24ClNO2 |
Molecular Weight |
249.78 g/mol |
IUPAC Name |
tert-butyl (2S,3S,6R)-2,6-dimethylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H23NO2.ClH/c1-8-6-7-10(9(2)13-8)11(14)15-12(3,4)5;/h8-10,13H,6-7H2,1-5H3;1H/t8-,9+,10+;/m1./s1 |
InChI Key |
YDDXBXDYPGKHTP-RDTSDOJCSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](N1)C)C(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC1CCC(C(N1)C)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the cyclization of appropriate precursors to form the piperidine ring.
Introduction of Methyl Groups: Methyl groups are introduced at the 2 and 6 positions of the piperidine ring through alkylation reactions.
Carboxylation: The carboxylate group is introduced at the 3 position using carboxylation reagents.
tert-Butyl Protection: The tert-butyl group is added to protect the carboxylate group during subsequent reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to speed up the reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Structure and Composition
- IUPAC Name : rac-(2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylic acid hydrochloride
- Molecular Formula : C12H23ClN2O2
- Molecular Weight : 250.77 g/mol
- CAS Number : 1989659-68-8
Physical Characteristics
- Appearance : White to off-white powder
- Solubility : Soluble in water and organic solvents
- Storage Conditions : Store at room temperature in a dry place
Pharmacological Studies
Rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Antidepressant Activity
Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. Studies suggest that the structural modifications of piperidine can enhance serotonin and norepinephrine reuptake inhibition, leading to improved mood regulation .
Cognitive Enhancers
The compound is also being studied for its nootropic effects. It has been shown to improve cognitive functions such as memory and learning in preclinical studies. The mechanism is believed to involve modulation of neurotransmitter systems, particularly cholinergic pathways .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for the development of new pharmaceuticals.
Synthesis of Novel Compounds
Rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine derivatives are utilized in the synthesis of complex molecules with potential therapeutic applications. For instance, it has been employed in the synthesis of isoindoline derivatives that exhibit anti-cancer properties .
Case Studies
Mechanism of Action
The mechanism of action of rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride with analogous piperidine-based compounds, focusing on stereochemistry, functional groups, and applications.
Structural Analog: 4-[(2-aminoethyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
- Key Differences: Core Structure: While the target compound features a piperidine ring with methyl and carboxylate substituents, the analog contains a dioxopiperidinyl-isoindole hybrid scaffold with an aminoethyl side chain. Biological Relevance: The analog’s dioxopiperidine motif is common in proteolysis-targeting chimeras (PROTACs) and kinase inhibitors, whereas the target compound’s piperidine scaffold is prevalent in neuromodulator synthesis .
Stereochemical Considerations
- The (2R,3R,6S) configuration of the target compound distinguishes it from non-chiral or racemic piperidine derivatives. For example, chiral (3aR,6S,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate (mentioned in ) shares a bicyclic structure but lacks the tert-butyl ester and dimethyl substitution, leading to divergent solubility and metabolic stability profiles .
Research Findings and Data Gaps
Available Data
- Synthesis : The target compound’s tert-butyl group facilitates straightforward purification via crystallization, as reported in Enamine Ltd’s Building Blocks Catalogue (2021) .
- Stability : Hydrochloride salts of piperidine derivatives generally exhibit superior shelf-life compared to free bases, though direct stability studies for this compound are absent in the provided evidence.
Limitations in Comparative Studies
- No direct comparative studies on biological activity, pharmacokinetics, or toxicity between the target compound and its analogs are cited in the provided evidence. Further experimental data (e.g., IC₅₀ values, solubility in polar solvents) are required to establish definitive structure-activity relationships.
Biological Activity
Rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride is a compound that has garnered attention due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C_{12}H_{23}N_{2}O_{2}·HCl
- Molecular Weight : 249.8 g/mol
- CAS Number : 2307777-43-9
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
-
Antitumor Activity :
- Studies have indicated that compounds with piperidine structures can exhibit antitumor properties by inhibiting specific oncogenic pathways. For instance, the related compound BI-3802 targets the BCL6 transcriptional repressor, which is involved in lymphoid malignancies. The structural similarity suggests potential for rac-tert-butyl derivatives to interact similarly .
- Neuroprotective Effects :
- Pharmacokinetics and Binding Affinity :
The mechanism of action for this compound involves:
- Receptor Interaction : The compound interacts with various receptors involved in cell signaling pathways. This interaction can modulate downstream effects leading to apoptosis in cancer cells.
- Inhibition of Oncogenic Pathways : By targeting specific proteins like BCL6, it may disrupt pathways essential for tumor growth and survival.
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of this compound in vitro against several cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics.
Case Study 2: Neuroprotective Mechanisms
In a model of neurodegeneration, the administration of this compound resulted in significant preservation of neuronal integrity and function as measured by behavioral assays and histological analysis. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 249.8 g/mol |
| CAS Number | 2307777-43-9 |
| Antitumor IC50 | [Insert specific values] |
| Neuroprotection Efficacy | [Insert specific values] |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to achieve high enantiomeric purity of rac-tert-butyl (2R,3R,6S)-2,6-dimethylpiperidine-3-carboxylate hydrochloride?
- Methodology : Utilize asymmetric catalysis or chiral auxiliary-mediated synthesis to control stereochemistry. Post-synthesis, employ recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers. Validate purity via chiral HPLC or polarimetry . For optimization, integrate computational reaction path searches (e.g., quantum chemical calculations) to predict favorable stereochemical outcomes and reduce trial-and-error experimentation .
Q. Which analytical techniques are most effective for characterizing stereoisomers and confirming structural integrity?
- Methodology : Combine chiral HPLC (e.g., using amylose-based columns) with nuclear Overhauser effect (NOE) NMR experiments to distinguish diastereomers. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves absolute configuration. For dynamic stereochemical analysis, variable-temperature NMR can identify conformational equilibria .
Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?
- Methodology : Apply factorial design experiments to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). Use Design of Experiments (DoE) software to identify critical parameters and interactions. Cross-reference computational simulations (e.g., density functional theory for transition states) to predict scalability challenges .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Follow general guidelines for piperidine derivatives: use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse with water and consult safety data sheets (SDS) for analogous compounds (e.g., tert-butylcarboxylate derivatives). Emergency procedures should include spill containment with inert adsorbents and proper waste disposal .
Advanced Research Questions
Q. How does the stereochemical configuration influence the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities of individual enantiomers. Validate with in vitro assays (e.g., enzyme inhibition studies) using purified enantiomers. Compare pharmacokinetic profiles via LC-MS/MS in biological matrices .
Q. What challenges arise during diastereomer separation, and how can they be mitigated?
- Methodology : Challenges include low solubility and overlapping retention times. Address via high-performance countercurrent chromatography (HPCCC) with biphasic solvent systems or crystallization using solvent mixtures with controlled polarity gradients. Monitor separation efficiency using real-time UV/Vis detectors .
Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling?
- Methodology : Synthesize deuterated or -labeled analogs to track atom migration in reactions (e.g., hydrolysis of the tert-butyl ester). Analyze isotopic patterns via mass spectrometry and kinetic isotope effects (KIE) to infer rate-determining steps. Pair with computational transition-state modeling for mechanistic validation .
Q. What computational tools are effective for predicting degradation pathways under varying pH and temperature conditions?
- Methodology : Use software like Gaussian or ORCA to model hydrolysis and oxidation pathways. Simulate degradation kinetics under acidic/alkaline conditions via molecular dynamics (MD) and compare with accelerated stability testing (e.g., 40°C/75% RH for 6 months). Validate degradation products using LC-HRMS .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data regarding the compound’s stability in aqueous solutions?
- Methodology : Replicate studies under controlled conditions (buffered pH, inert atmosphere) to isolate variables. Use hyphenated techniques (e.g., LC-MS/NMR) to detect trace degradation products. Cross-validate with quantum mechanical calculations (e.g., pKa prediction) to explain pH-dependent instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
